molecular formula C18H17NO4S B3184271 6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one CAS No. 1087624-28-9

6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one

Cat. No. B3184271
CAS RN: 1087624-28-9
M. Wt: 343.4 g/mol
InChI Key: JTQBMTFVGGUDPN-UHFFFAOYSA-N
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Description

6-Ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazinones. It has a molecular formula of C18H17NO4S and a molecular weight of 343.4 g/mol. This compound has been granted orphan designation by the European Commission for the treatment of Netherton syndrome .

Mechanism of Action

6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one exerts its effects by inhibiting the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and nuclear factor-kappa B (NF-κB). These enzymes and proteins are involved in the progression of various diseases, including cancer and inflammation. By inhibiting their activity, this compound may be able to slow down or prevent the progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties, which may contribute to its therapeutic effects. It has also been found to inhibit the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using 6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one in lab experiments is its relatively simple synthesis method. This makes it easy to obtain and study in a laboratory setting. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for the study of 6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models, and further studies are needed to determine its potential as a therapeutic agent for these diseases.
Another future direction is in the development of this compound derivatives with improved pharmacokinetic and pharmacodynamic properties. This may include modifications to the chemical structure of this compound to improve its solubility, bioavailability, and specificity for certain enzymes and proteins.
In conclusion, this compound is a chemical compound with potential applications in various fields, including cancer, neurodegenerative diseases, and inflammation. Its mechanism of action involves the inhibition of certain enzymes and proteins, and it has been found to have antioxidant and anti-inflammatory properties. Further studies are needed to determine its optimal dosage and administration route, as well as its potential as a therapeutic agent for various diseases.

Scientific Research Applications

6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one has shown potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammation. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

properties

IUPAC Name

6-ethoxy-7-methoxy-2-(2-methylsulfanylphenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-4-22-15-9-12-13(10-14(15)21-2)19-17(23-18(12)20)11-7-5-6-8-16(11)24-3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQBMTFVGGUDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1087624-28-9
Record name 6-Ethoxy-7-methoxy-2-(2-methylsulfanylphenyl)-3,1-bensoxazin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1087624289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SXR-1096
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDQ30W2KTS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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